The synthesis of Taranabant has evolved through various methodologies aimed at improving efficiency and yield. One notable approach is the palladium-catalyzed amidation of an enol tosylate, which yields a stereodefined tetrasubstituted enamide. This step is followed by asymmetric hydrogenation to produce Taranabant with the desired stereochemistry .
In one efficient synthesis reported in 2009, researchers employed a combination of asymmetric synthesis techniques that included:
Taranabant has a complex molecular structure characterized by multiple chiral centers. Its chemical formula is , and it features a unique arrangement of functional groups that contribute to its biological activity.
The structural data reveal that Taranabant includes:
Taranabant undergoes various chemical reactions typical for organic compounds, including:
The reactions utilized in Taranabant's synthesis are characterized by:
Taranabant functions primarily as an inverse agonist at the cannabinoid-1 receptor. By binding to this receptor, it inhibits the action of endogenous cannabinoids, leading to decreased appetite and increased energy expenditure.
Research indicates that Taranabant's mechanism involves:
Taranabant is generally described as a solid at room temperature with specific melting and boiling points that vary based on purity and formulation.
Key chemical properties include:
Taranabant was primarily investigated for its potential use in treating obesity. Its role as a cannabinoid receptor inverse agonist positions it as a candidate for managing metabolic disorders associated with obesity. Additionally, research into its pharmacological properties continues to explore its effects on other conditions related to appetite regulation and metabolic syndrome.
CB1R activation by endogenous ligands (e.g., anandamide, 2-arachidonoylglycerol [2-AG]) stimulates Gαi/o proteins, leading to:
In metabolic tissues, these pathways exert profound physiological effects:
Taranabant and other inverse agonists suppress constitutive CB1R activity, reversing these metabolic effects. Preclinical studies demonstrate that taranabant increases energy expenditure by approximately 10-15% and fat oxidation by 20-25% in rodent models through both central and peripheral mechanisms. Positron emission tomography (PET) studies using the CB1R tracer [¹⁸F]MK-9470 confirmed that taranabant achieves 10-40% receptor occupancy at weight-loss effective doses, engaging both central and peripheral receptors [6].
Table 1: Comparative Pharmacodynamics of CB1R Inverse Agonists
Compound | Molecular Target | Primary Metabolic Effects | Receptor Occupancy at Therapeutic Doses |
---|---|---|---|
Taranabant | CB1R inverse agonist | ↑ Energy expenditure (12-18%)↑ Fat oxidation (20-30%)↓ Food intake (15-25%) | 10-40% [6] |
Rimonabant | CB1R inverse agonist | ↓ Body weight (4.7 kg vs placebo)↑ Adiponectin (∼57%)↓ Triglycerides | 30-50% [1] |
INV-202* | CB1R inverse agonist | ↓ Body weight (3.5 kg vs placebo)↓ Waist circumference | Not reported [4] |
*Next-generation compound in clinical development
The therapeutic targeting of CB1R emerged from observational studies linking endocannabinoid system hyperactivity with obesity-related metabolic dysfunction:
Preclinical validation: Genetic CB1R knockout mice demonstrated resistance to diet-induced obesity, hepatic steatosis, and insulin resistance [7]. Pharmacological studies showed rimonabant (first-generation inverse agonist) reduced food intake by 35-65% and body weight by 12-20% in diet-induced obese rodents [1].
First-generation agents: Rimonabant (Sanofi-Aventis) became the first clinically approved CB1R inverse agonist in 2006, demonstrating efficacy in the RIO (Rimonabant In Obesity) trials: 4.7 kg mean placebo-subtracted weight loss at one year and improved cardiometabolic parameters [1] [8]. Taranabant (Merck & Co, codenamed MK-0364) was developed as a structurally distinct acyclic inverse agonist with sub-nanomolar CB1R affinity (IC₅₀ = 0.35 nM). Phase II trials demonstrated dose-dependent weight reduction (2.9-4.0 kg placebo-adjusted) and improved glycemic parameters in obese patients with type 2 diabetes [5] [9].
Therapeutic shift: Despite efficacy, first-generation compounds were limited by centrally-mediated adverse effects. This prompted development of peripherally-restricted CB1R inverse agonists (e.g., INV-202) designed to minimize blood-brain barrier penetration while preserving metabolic benefits. Recent phase 1b trials of INV-202 demonstrated 3.5 kg placebo-subtracted weight loss without severe neurological adverse events [4].
Taranabant features a stereochemically pure (1R,2R)-configuration that is pharmacologically essential for its high-affinity interaction with CB1R. The stereoselective design reflects sophisticated structure-activity relationship (SAR) optimization:
The 2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide group establishing hydrogen bonds with Lys192 and Asp366 [9]
Structural advantages over prototypical inverse agonists:
Table 2: Structural Features of CB1R Inverse Agonists
Structural Feature | Taranabant ((1R,2R)-stereoisomer) | Rimonabant | Next-Generation Compounds |
---|---|---|---|
Core Structure | Acyclic sulfonamide derivative | Pyrazole derivative | Diverse scaffolds (e.g., triazoles) |
Key Stereocenters | (1R,2R)-configuration | None | Variable |
Molecular Weight | 515.96 g/mol | 463.83 g/mol | 400-550 g/mol |
Critical Binding Groups | 3-Cyanophenyl4-ChlorophenylTrifluoromethylpyridine | 4-ChlorophenylPiperidinyl2,4-Dichlorophenyl | Optimized for peripheral restriction |
cLogP | 5.2 (predicted) | 4.9 | 2.5-4.0 |
Stereoselective pharmacokinetics: The (1R,2R)-configuration minimizes off-target interactions with cytochrome P450 enzymes (particularly CYP2C9 and CYP3A4), reducing potential for metabolic drug-drug interactions compared to racemic approaches [5].
Therapeutic implications: Stereoselectivity enables precise engagement with the allosteric site of CB1R, potentially reducing the receptor occupancy required for efficacy (10-40% vs 30-50% for rimonabant). This principle informs contemporary development of biased ligands and allosteric modulators that seek to dissociate metabolic benefits from neurological effects [4] [8].
The evolution from first-generation compounds to stereoselective, peripherally-restricted agents represents a pharmacological refinement strategy to enhance the therapeutic index of CB1R-based therapies for metabolic diseases.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5